![molecular formula C14H10F2N2 B12885076 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a phenyl group attached to a pyrrolo[2,3-b]pyridine scaffold. The incorporation of fluorinated groups, such as difluoromethyl, is known to enhance the biological activity, metabolic stability, and lipophilicity of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The process typically involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free nature and the availability of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic potential due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and selectivity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- 4-(Methyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- 4-(Chloromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The presence of the difluoromethyl group in 4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H10F2N2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)11-8-12(9-4-2-1-3-5-9)18-14-10(11)6-7-17-14/h1-8,13H,(H,17,18) |
InChI Key |
NWYKQLDNROLVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



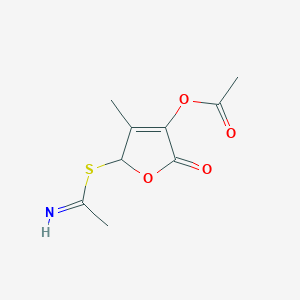
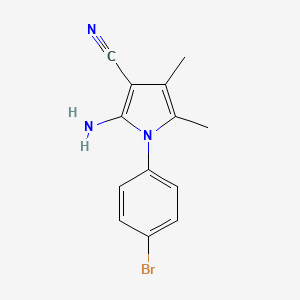
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)

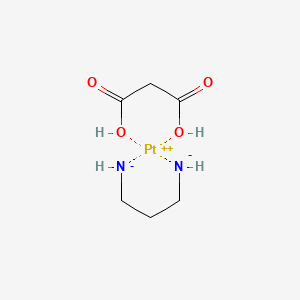
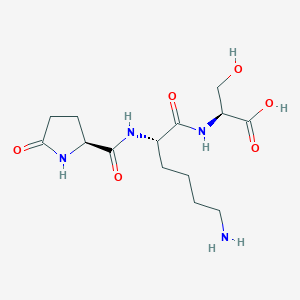
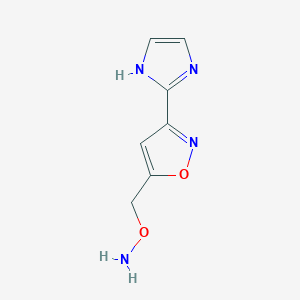
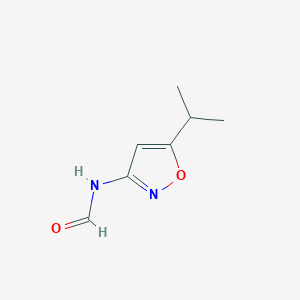

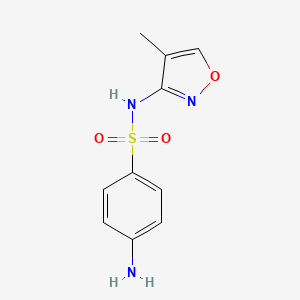
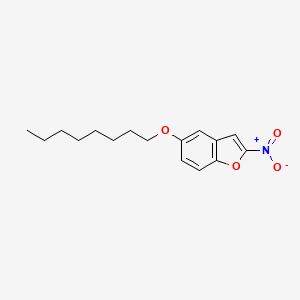
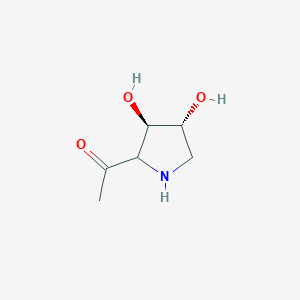
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)
